

A Comparative Analysis of Gastric Acid Suppression: Dexrabeprazole vs. Lansoprazole

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Compound of Interest

Compound Name: **Dexrabeprazole**

Cat. No.: **B173243**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acid-suppressing capabilities of **Dexrabeprazole** and Lansoprazole, two prominent proton pump inhibitors (PPIs). By examining key performance indicators, experimental methodologies, and mechanisms of action, this document serves as a valuable resource for professionals in the field of gastroenterology and pharmaceutical development.

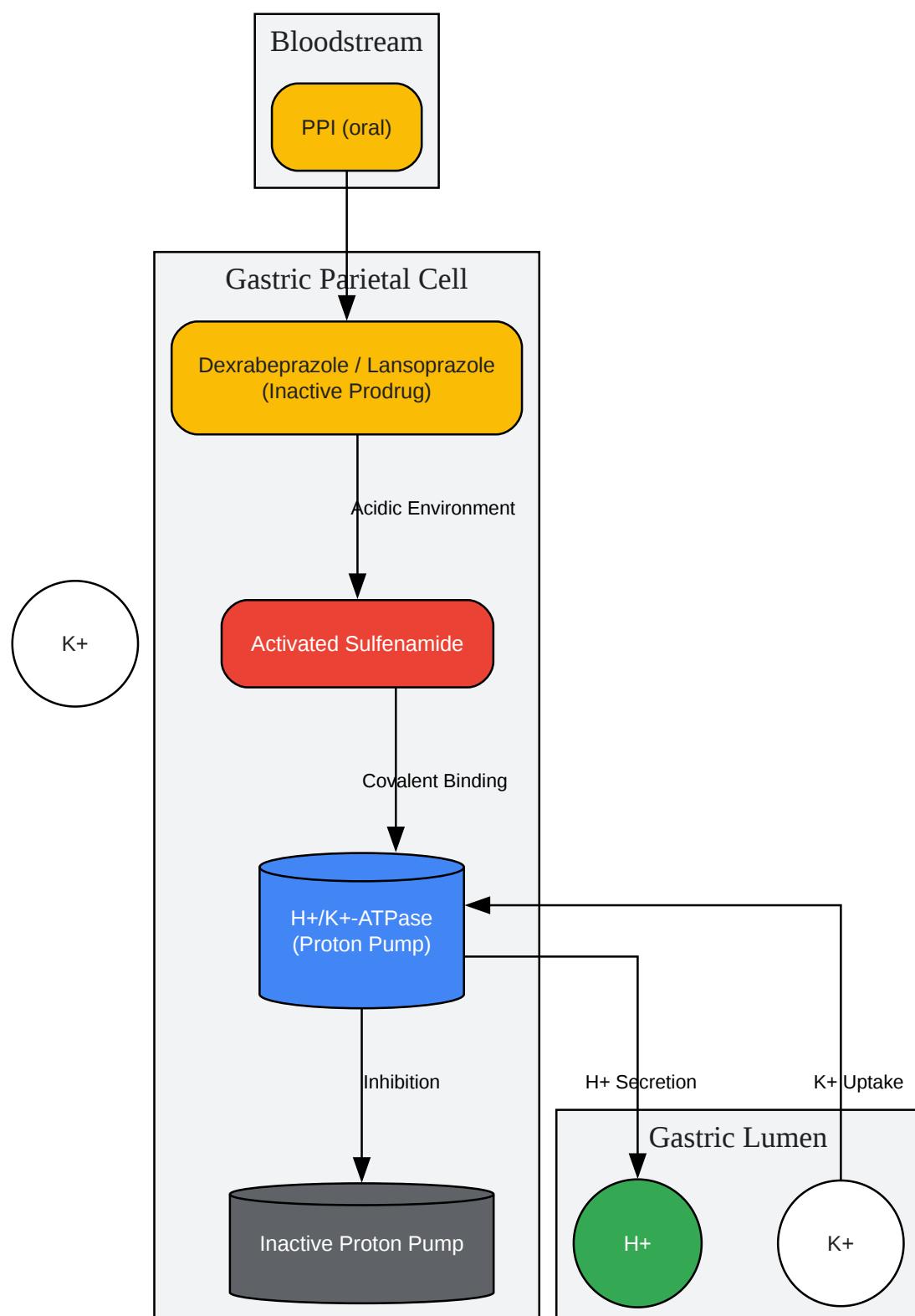
Executive Summary

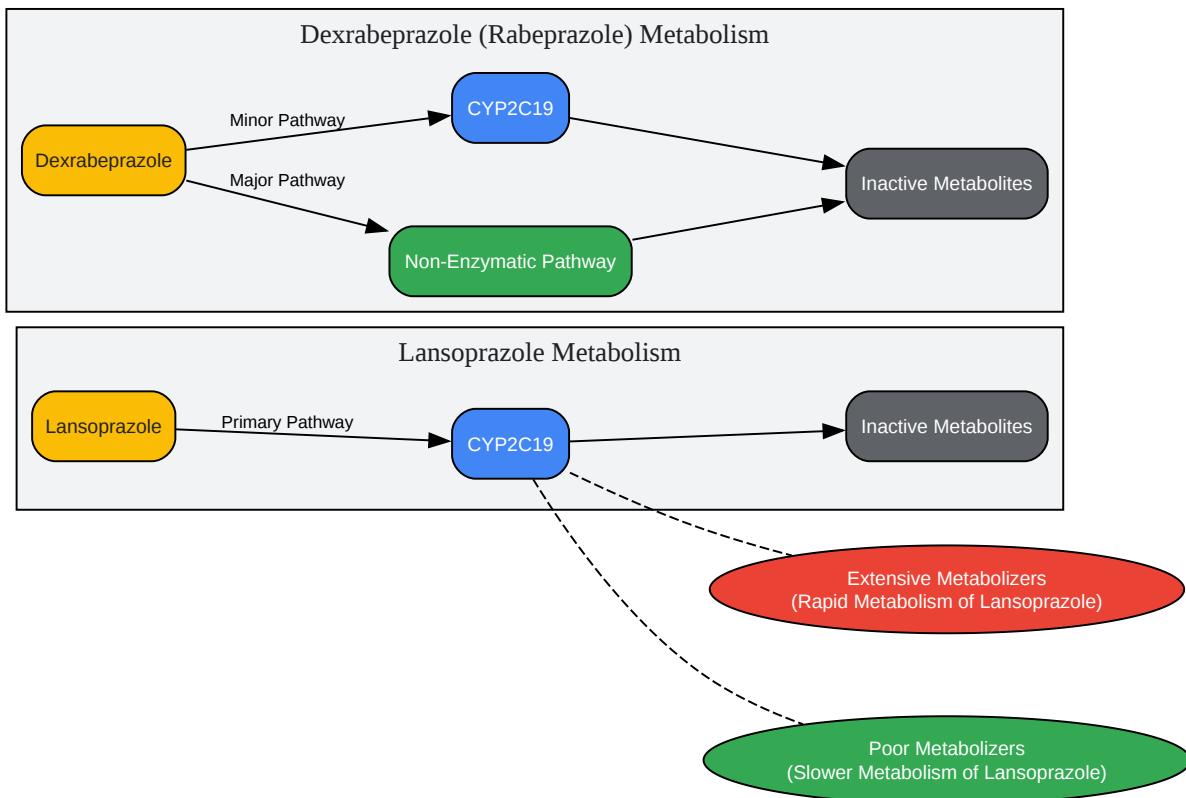
Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion by targeting the H+/K+-ATPase (proton pump) in gastric parietal cells. Both **Dexrabeprazole**, the R-enantiomer of Rabeprazole, and Lansoprazole are effective in this regard. This guide synthesizes available data to draw a comparative picture of their efficacy. While direct head-to-head trials of **Dexrabeprazole** and Lansoprazole are limited, extensive research on Rabeprazole, its racemic parent drug, provides valuable insights into the performance of its active enantiomer. Studies comparing Rabeprazole and Lansoprazole suggest that Rabeprazole may offer a faster onset of action and more consistent acid suppression, particularly influenced by patient genetics.

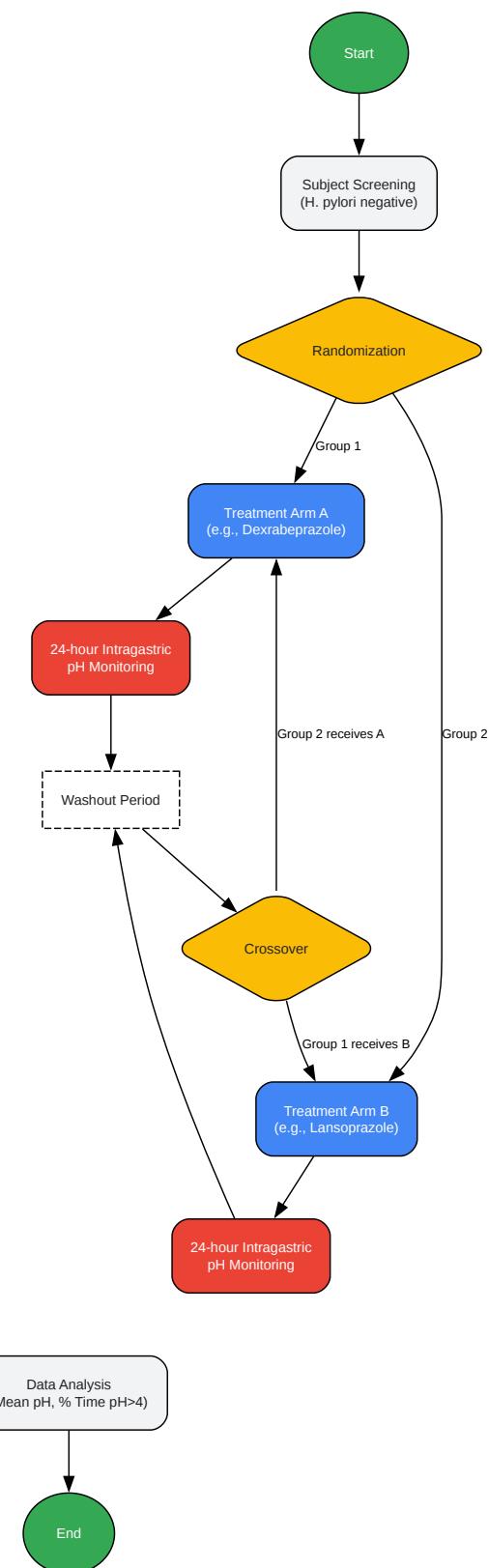
Mechanism of Action: Targeting the Proton Pump

Both **Dexrabeprazole** and Lansoprazole are substituted benzimidazoles that act as irreversible inhibitors of the gastric H+/K+-ATPase. This enzyme is the final step in the pathway of acid

secretion from the parietal cells into the gastric lumen. The drugs are administered as inactive prodrugs. After absorption, they are activated in the acidic environment of the parietal cell canaliculus, where they covalently bind to the proton pump, rendering it inactive. This leads to a significant and prolonged reduction in gastric acid levels.







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